molecular formula C31H57N3O6 B8116260 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid

6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid

Cat. No.: B8116260
M. Wt: 567.8 g/mol
InChI Key: KGOQBRYHELEEDT-OUKQBFOZSA-N
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Description

6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a long-chain fatty acid moiety and a hexanoic acid backbone, making it an interesting subject for research in organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common approach is to start with hexanoic acid and introduce the necessary functional groups through a series of reactions involving reagents such as tert-butyl chloroformate and octadec-9-enoic acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the compound with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound may serve as a model molecule for studying lipid-protein interactions and membrane dynamics.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, could lead to new drug discoveries.

    Industry: Its unique structure makes it a candidate for developing novel materials or additives for various industrial applications.

Mechanism of Action

The mechanism by which 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s long-chain fatty acid moiety may allow it to integrate into lipid bilayers, affecting membrane properties and signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic Acid Derivatives: Compounds with similar hexanoic acid backbones but different functional groups.

    Long-Chain Fatty Acids: Molecules like oleic acid that share the long-chain fatty acid structure.

    Amide-Containing Compounds: Molecules with amide linkages similar to those in 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid.

Uniqueness

What sets this compound apart is its combination of a long-chain fatty acid with a hexanoic acid backbone and multiple functional groups

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H57N3O6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-27(35)33-25-28(36)34-26(29(37)38)22-20-21-24-32-30(39)40-31(2,3)4/h12-13,26H,5-11,14-25H2,1-4H3,(H,32,39)(H,33,35)(H,34,36)(H,37,38)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOQBRYHELEEDT-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H57N3O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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